molecular formula C22H28N2O6S B2696352 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 887862-09-1

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2696352
CAS No.: 887862-09-1
M. Wt: 448.53
InChI Key: XNSANHSZTMOTDZ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a tosylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tosylpyrrolidine Intermediate: Tosylation of pyrrolidine is achieved using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 3,4,5-Trimethoxybenzoyl Chloride: The tosylpyrrolidine intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the trimethoxyphenyl group.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Halogenated derivatives of the trimethoxyphenyl group.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-15-7-9-18(10-8-15)31(26,27)24-11-5-6-17(24)14-23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h7-10,12-13,17H,5-6,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSANHSZTMOTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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